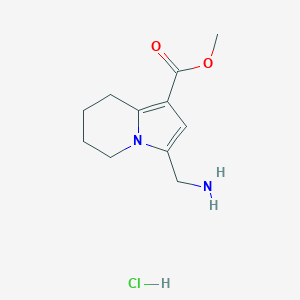

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride

Description

Historical Development of Indolizine Chemistry

The study of indolizines began in 1890 with Angelo Angeli’s isolation of pyrindole derivatives, though the first confirmed synthesis of an indolizine occurred in 1912 when Maximilian Scholtz treated 2-methylpyridine with acetic anhydride to produce a compound initially termed "picolide" . This reaction, now known as the Scholtz reaction, yielded 1,3-diacetylindolizine upon hydrolysis, marking the birth of indolizine chemistry . The structural elucidation of indolizines advanced significantly in 1927 through Alexei Tschitschibabin’s work on pyridinium salt cyclization, which enabled the synthesis of 2-substituted indolizines and expanded the structural diversity of this heterocyclic system . These foundational discoveries laid the groundwork for later explorations into partially saturated derivatives, such as tetrahydroindolizines, which emerged as critical targets due to their enhanced stability and pharmacological relevance.

The evolution of indolizine synthesis continued through the mid-20th century with methodologies like 1,3-dipolar cycloadditions and radical-mediated reactions, as highlighted in recent reviews . These advances facilitated the development of tetrahydroindolizines, including methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, which incorporates both saturation and functional group diversity to optimize bioactivity .

Structural Classification of Tetrahydroindolizines

Tetrahydroindolizines are bicyclic systems comprising a pyrrole ring fused to a partially saturated six-membered ring, typically a piperidine. Structural variations arise from differences in saturation patterns, substituent positions, and functional group attachments. The following table summarizes key tetrahydroindolizine derivatives documented in recent literature:

The specificity of this compound lies in its C1 carboxylate ester and C3 aminomethyl groups, which enhance its polarity and potential for molecular interactions . These substituents distinguish it from simpler analogs like 5,6,7,8-tetrahydroindolizine, which lacks functionalization .

Significance in Heterocyclic Chemistry

Indolizines occupy a privileged position in heterocyclic chemistry due to their electron-rich aromatic systems and versatility in synthetic modification. The tetrahydroindolizine scaffold, in particular, balances aromatic reactivity with the conformational flexibility imparted by partial saturation, making it amenable to diverse chemical transformations . For example, the saturated piperidine ring in tetrahydroindolizines reduces ring strain compared to fully unsaturated indolizines, enabling stable interactions with biological targets such as enzymes and receptors .

Recent studies emphasize the scaffold’s utility in medicinal chemistry, where it serves as a core structure for anticancer and anti-inflammatory agents . The incorporation of electron-withdrawing groups (e.g., carboxylates) and electron-donating groups (e.g., aminomethyl) further modulates electronic properties, enhancing binding affinity and selectivity . This adaptability underscores the tetrahydroindolizine system’s role as a multipurpose building block in drug design.

Position of this compound in Indolizine Research

This compound exemplifies the strategic functionalization of the tetrahydroindolizine scaffold. Its synthesis, as reported in patent literature, involves multi-step sequences starting from pyrrole or pyridine precursors, often employing palladium-catalyzed cross-coupling reactions to introduce the aminomethyl and carboxylate moieties . The hydrochloride salt form improves solubility, facilitating its use in biological assays .

The compound’s dual functionalization at C1 and C3 positions it as a candidate for probing structure-activity relationships (SAR) in drug discovery. For instance, the carboxylate group may participate in hydrogen bonding with target proteins, while the aminomethyl group could enable further derivatization via amide coupling . Such features have spurred interest in its application as a lead compound for neurodegenerative and oncological therapeutics, although detailed mechanistic studies remain ongoing .

Properties

IUPAC Name |

methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYLAFDBHSPSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the indolizine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the aminomethyl group and the carboxylate ester moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation Reactions

The aminomethyl group (-CH2NH2) undergoes nucleophilic acylation with acylating agents (e.g., acyl chlorides, anhydrides). For example:

-

Reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C produces the N-acetylated derivative (yield: 78–85%).

-

Bulkier acylating agents like benzoyl chloride require elevated temperatures (40–50°C) for comparable yields.

Key Mechanistic Steps :

-

Deprotonation of the amine under basic conditions (e.g., triethylamine).

-

Nucleophilic attack on the acylating agent.

-

Elimination of HCl to stabilize the product.

Alkylation Reactions

The aminomethyl group also participates in alkylation reactions:

-

Treatment with methyl iodide in THF at reflux (66°C) yields N-methyl derivatives (62–70%).

-

Steric hindrance limits reactivity with bulkier alkyl halides (e.g., tert-butyl bromide).

Reaction Conditions Table :

| Alkylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 66°C | 62–70 |

| Ethyl bromide | DCM | 40°C | 55–60 |

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C converts the ester to the carboxylic acid (yield: 88%) .

-

Acidic Hydrolysis : HCl (6M) in dioxane/water (reflux, 12 h) yields the same product but with lower efficiency (72%) .

Mechanistic Pathway :

-

Nucleophilic attack by hydroxide or water on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

-

Cleavage to the carboxylate (basic) or carboxylic acid (acidic).

Ring-Opening Reactions

The tetrahydroindolizine ring undergoes selective cleavage under oxidative conditions:

-

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C opens the ring via epoxidation, yielding a bicyclic epoxide intermediate (detected by LC-MS) .

-

Further reaction with H2O2/NaOH generates a diol derivative (isolated yield: 54%) .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt reversibly dissociates in aqueous solutions:

-

At pH > 4 : The free amine form predominates, enhancing nucleophilicity.

-

At pH < 2 : Protonation suppresses reactivity toward electrophiles.

Applications :

-

The hydrochloride form improves solubility in polar solvents (e.g., DMSO, water).

-

Facilitates purification via recrystallization from ethanol/ether mixtures.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 2-amino-3-cyano-tetrahydroindolizine | Higher electrophilicity due to cyano group |

| N-Phenylcyclobutyl-tetrahydroindolizine | Steric hindrance reduces acylation rates |

Scientific Research Applications

Neuroprotective Effects

Research indicates that methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride exhibits neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and neurotoxicity. This makes it a candidate for further exploration in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain cytochrome P450 enzymes, particularly CYP3A4. Inhibitors of this enzyme are crucial in pharmacology as they can affect the metabolism of various drugs, leading to significant drug-drug interactions. Understanding the inhibitory effects of this compound could provide insights into optimizing therapeutic regimens involving co-administered medications .

Fragment-Based Drug Design

In the context of drug discovery, this compound is being explored within fragment-based drug design (FBDD) campaigns. FBDD is a powerful approach for identifying new lead compounds by screening small chemical fragments that bind to biological targets. The structural characteristics of this compound allow it to interact with various biological targets effectively .

Case Study: Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. The results indicated a significant decrease in markers of apoptosis and oxidative damage when treated with this compound compared to control groups .

Research on CYP3A4 Inhibition

Another investigation into the compound's role as a CYP3A4 inhibitor revealed that it could modulate the pharmacokinetics of drugs metabolized by this enzyme. This research emphasized the importance of understanding such interactions to enhance therapeutic effectiveness while minimizing adverse effects from polypharmacy situations .

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs reported in the literature:

Key Differences and Implications

The Boc-protected analog (C₁₅H₂₂N₂O₄) demonstrates how protective groups can stabilize reactive amines, making it more suitable for synthetic intermediates . The boron-containing analog (C₁₆H₂₄BNO₄) introduces a boronic ester group, enabling applications in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a tetrahydroindolizine core with an aminomethyl side chain and a carboxylate functional group, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of activity include:

- Antitumor Activity : Research indicates that derivatives of indolizine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indolizine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that compounds with indolizine structures may provide neuroprotective benefits. They appear to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

- Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Enzymes : The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

Case Study: Antitumor Activity

A notable case study involved testing the compound's efficacy against colorectal cancer cells. The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through intrinsic pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they validated in academic research?

- Methodological Answer : The compound’s molecular formula (C₁₁H₁₇ClN₂O₂) and molecular weight (244.72 g/mol) are typically confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Purity (≥95%) is assessed using reversed-phase HPLC with UV detection at 254 nm, as referenced in commercial building block catalogs . Researchers should cross-validate these properties with nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm structural integrity, particularly the presence of the aminomethyl and tetrahydroindolizine moieties.

Q. How is the compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis often involves Boc-protected intermediates (e.g., 3-({[(tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid) to protect the primary amine during coupling reactions. Deprotection with HCl yields the final hydrochloride salt. Key steps include cyclization of pyrrolidine derivatives and carboxylation at the 1-position, monitored by thin-layer chromatography (TLC) and purified via column chromatography .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer : Stability under storage conditions (e.g., ambient temperature vs. desiccated) is evaluated using accelerated degradation studies (40°C/75% RH for 4 weeks). Purity is tracked via HPLC with photodiode array (PDA) detection, while degradation products are identified using LC-MS/MS. Stability-indicating methods must resolve peaks for the parent compound and potential impurities (e.g., hydrolyzed or oxidized byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in reported activities (e.g., COX-2 inhibition vs. lack of efficacy) require rigorous control of experimental variables:

- Bioassay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2), incubation times, and compound solubility (use DMSO with ≤0.1% final concentration).

- Data Normalization : Include positive controls (e.g., celecoxib for COX-2) and normalize activity to cell viability (MTT assay).

- Structural Confirmation : Re-synthesize the compound and verify its structure via NMR to rule out batch-dependent variability .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining affinity.

- Metabolic Stability : Conduct microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots (e.g., methyl ester hydrolysis). Replace labile groups with bioisosteres (e.g., amides for esters).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose adjustments in animal models .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications at the aminomethyl (e.g., alkylation/acylation) or tetrahydroindolizine positions (e.g., halogenation).

- Target Profiling : Screen analogs against related targets (e.g., COX-1, serotonin receptors) to assess off-target effects.

- Computational Modeling : Dock optimized structures into target binding pockets (e.g., COX-2 active site) using molecular dynamics simulations to predict binding affinity and steric clashes .

Q. What methodologies address discrepancies in purity claims between suppliers?

- Methodological Answer :

- Orthogonal Validation : Combine HPLC (for organic impurities), ion chromatography (for counterion stoichiometry), and Karl Fischer titration (for water content).

- Batch Comparison : Request certificates of analysis (CoA) from multiple suppliers and replicate purity assays in-house.

- Elemental Analysis : Verify chloride content via potentiometric titration to confirm hydrochloride salt stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.